
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiazolidine-2,4-dione, a sulfonyl group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as sulfonylation, azetidine formation, and condensation to form the thiazolidine-2,4-dione ring .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the azetidine and thiazolidine rings. The presence of the trifluoromethyl group could introduce steric hindrance and influence the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonyl group and the nucleophilic nature of the thiazolidine-2,4-dione ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación
Inhibitors of Human Heart Chymase
Compounds similar to the specified chemical structure have been evaluated for their ability to inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. Structure-activity relationship (SAR) studies on these compounds showed that specific substitutions enhance their inhibitory activity, with molecular modeling providing insights into their interactions with chymase, highlighting potential applications in cardiovascular therapeutics (S. Niwata et al., 1997).
Antihyperglycemic Agents
Derivatives of thiazolidine-2,4-dione have been explored as oral antihyperglycemic agents, demonstrating significant efficacy in lowering glucose and insulin levels in diabetic mouse models. The study indicates the potential of these compounds in managing diabetes through novel mechanisms of action (J. Wrobel et al., 1998).
Antiproliferative Activity Against Cancer Cell Lines
Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, revealing potent activity. These findings suggest their application in cancer research, particularly in developing new chemotherapeutic agents (S. Chandrappa et al., 2008).
COX-2 Inhibitors for Inflammation Control
Research on azetidin-2-one and thiazolidin-4-one derivatives has identified selective COX-2 inhibitors, providing a basis for developing anti-inflammatory drugs. Select compounds exhibited significant inhibition of COX-2 enzyme, implicating them in pain and inflammation management (M. ArockiaBabu et al., 2009).
Antimicrobial Agents
Novel azetidinones and their derivatives have shown promising antibacterial and antifungal activities, indicating their potential use in treating microbial infections. These compounds' efficacy against various pathogens underscores their potential in developing new antimicrobial therapies (Sanjay D. Prajapati et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O4S2/c14-10-2-1-8(3-9(10)13(15,16)17)25(22,23)18-4-7(5-18)19-11(20)6-24-12(19)21/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCISCLBCFXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
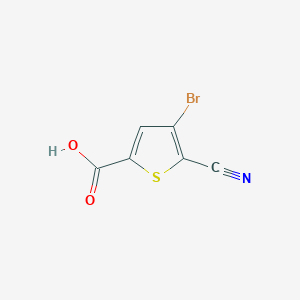
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)
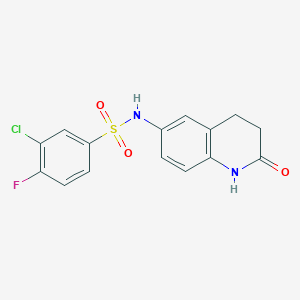
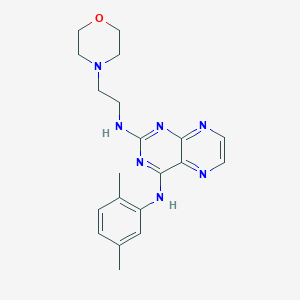
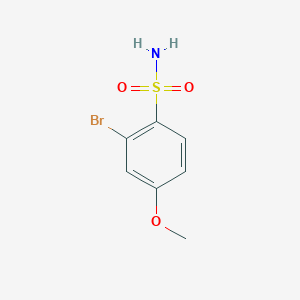
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
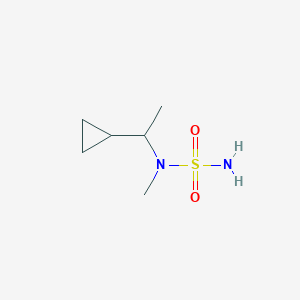


![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
